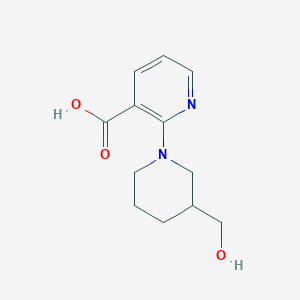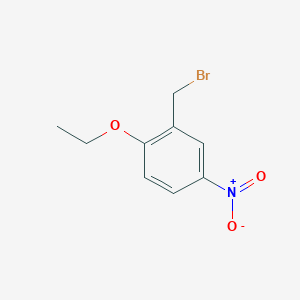
2-Bromomethyl-1-ethoxy-4-nitrobenzene
Overview
Description
2-Bromomethyl-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol. It has an IUPAC name of 2-bromo-1-ethoxy-4-nitrobenzene .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromomethyl-1-ethoxy-4-nitrobenzene often involves multistep processes. For instance, the synthesis of benzene derivatives typically requires a nitration step, a conversion from the nitro group to an amine, and a bromination . A Friedel Crafts acylation followed by a Clemmensen Reduction is also a common method .Molecular Structure Analysis
The InChI code for 2-Bromomethyl-1-ethoxy-4-nitrobenzene is 1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Benzene, a key component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.06 .Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromomethyl-1-ethoxy-4-nitrobenzene serves as an intermediate in various chemical syntheses and transformations, highlighting its significance in organic chemistry. For instance, it is used in the preparation of dofetilide, a medication for treating arrhythmia, showcasing its role in the pharmaceutical industry. The synthesis involves the Williamson Reaction, indicating its utility in producing ether linkages from halides and alcohols under optimized conditions, such as specific reaction temperatures and solvent choices (Zhai Guang-xin, 2006).
Phase-Transfer Catalysis and Ultrasound Irradiation
The compound is also explored in studies involving phase-transfer catalysis enhanced by ultrasound irradiation. This approach is beneficial in nucleophilic substitution reactions, where the kinetics are influenced by factors like the amount of catalyst and the agitation speed. Such studies contribute to the development of more efficient and environmentally friendly chemical synthesis processes (Maw‐Ling Wang & V. Rajendran, 2007).
Electrosynthetic Applications
Electrochemical reductions of halogenated nitrobenzenes, including 2-bromomethyl derivatives, have been investigated for their potential in electrosynthetic applications. These studies reveal pathways to synthesize valuable organic compounds like 1-nitro-2-vinylbenzene and 1H-Indole through bulk electrolyses, highlighting the compound's role in developing novel electrosynthetic routes (Peng Du & D. Peters, 2010).
Mechanistic and Kinetic Studies
Kinetic and mechanistic studies involving 2-bromomethyl-1-ethoxy-4-nitrobenzene provide insights into chemical reactions' underlying processes. For example, investigations on β-elimination reactions have shown how solvent compositions affect reaction rates and mechanisms, contributing to a deeper understanding of chemical reactivity and solvent effects (S. Alunni, R. Melis, & Laura Ottavi, 2006).
Material Science and Electronic Applications
Additionally, the compound's derivatives are explored in material science, particularly in the development of electronic devices like polymer solar cells. By forming charge transfer complexes, they can significantly improve electron transfer processes, demonstrating the broader applicability of such compounds in technology and renewable energy sources (G. Fu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-1-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMZFKDXSUKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-1-ethoxy-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)
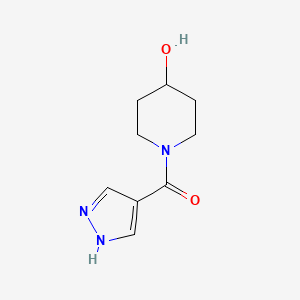
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)
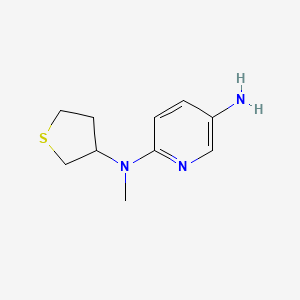
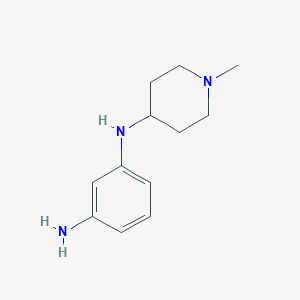
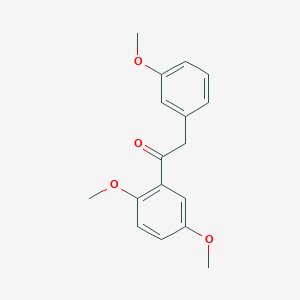
amine](/img/structure/B1462599.png)
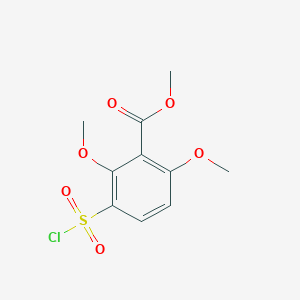
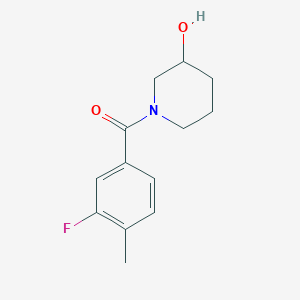
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)
